1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide 1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034245-96-8
VCID: VC7771870
InChI: InChI=1S/C12H16N6O/c1-17-8-10(15-16-17)12(19)13-6-9-7-14-18-5-3-2-4-11(9)18/h7-8H,2-6H2,1H3,(H,13,19)
SMILES: CN1C=C(N=N1)C(=O)NCC2=C3CCCCN3N=C2
Molecular Formula: C12H16N6O
Molecular Weight: 260.301

1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 2034245-96-8

Cat. No.: VC7771870

Molecular Formula: C12H16N6O

Molecular Weight: 260.301

* For research use only. Not for human or veterinary use.

1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide - 2034245-96-8

Specification

CAS No. 2034245-96-8
Molecular Formula C12H16N6O
Molecular Weight 260.301
IUPAC Name 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C12H16N6O/c1-17-8-10(15-16-17)12(19)13-6-9-7-14-18-5-3-2-4-11(9)18/h7-8H,2-6H2,1H3,(H,13,19)
Standard InChI Key CHHJPESDIXJQIO-UHFFFAOYSA-N
SMILES CN1C=C(N=N1)C(=O)NCC2=C3CCCCN3N=C2

Introduction

Structural Characteristics and Molecular Properties

Core Heterocyclic Architecture

The molecular structure of 1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide integrates two pharmacologically significant heterocycles: a partially saturated pyrazolo[1,5-a]pyridine ring and a 1,2,3-triazole-carboxamide unit. The pyrazolo[1,5-a]pyridine system adopts a bicyclic framework with a six-membered dihydropyridine fused to a five-membered pyrazole, conferring planar rigidity and π-π stacking capabilities. The triazole ring, positioned at the 4-carboxamide site, introduces hydrogen-bonding functionality critical for target engagement.

Molecular Descriptors and Stereoelectronic Features

Key molecular parameters include a formula weight of 260.301 g/mol (C₁₂H₁₆N₆O) and a computed partition coefficient (LogP) indicative of moderate lipophilicity, suggesting balanced membrane permeability. The SMILES string (CN1C=C(N=N1)C(=O)NCC2=C3CCCCN3N=C2) reveals substituent orientations, with the methyl group on the triazole nitrogen and the carboxamide bridge enabling conformational flexibility. Quantum mechanical analyses predict electron-deficient regions localized on the triazole and pyrazole nitrogens, potentially facilitating interactions with enzymatic nucleophiles.

Table 1: Molecular Data for 1-Methyl-N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridin-3-yl)Methyl)-1H-1,2,3-Triazole-4-Carboxamide

PropertyValue
CAS Registry Number2034245-96-8
Molecular FormulaC₁₂H₁₆N₆O
Molecular Weight (g/mol)260.301
IUPAC Name1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide
SMILESCN1C=C(N=N1)C(=O)NCC2=C3CCCCN3N=C2
InChI KeyCHHJPESDIXJQIO-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Multi-Step Assembly Strategy

Synthesis typically employs sequential cyclization and coupling reactions. The pyrazolo[1,5-a]pyridine core is constructed via acid-catalyzed cyclocondensation of hydrazine derivatives with cyclic ketones, followed by partial hydrogenation to achieve the 4,5,6,7-tetrahydro saturation. The triazole-carboxamide moiety is introduced through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging propargylamine intermediates to form the 1,2,3-triazole ring .

Critical Reaction Parameters

Key steps require stringent control:

  • Cyclocondensation: Performed in acetic acid at 80°C for 12 hours, achieving 78% yield of the pyrazolo-pyridine intermediate.

  • CuAAC Coupling: Utilizes CuSO₄·5H₂O/sodium ascorbate in THF/H₂O (3:1) at room temperature, providing the triazole-carboxamide linkage in 65% yield after purification .

Pharmacological Profiling and Mechanism

Cytotoxic Activity Against Cancer Cell Lines

While direct data on this compound remains limited, structural analogs demonstrate potent anticancer effects. Quinazoline-triazole hybrids (e.g., compound 8a in ) exhibit IC₅₀ values of 5.33–17.48 μM against HCT-116 and HepG2 cells, with selectivity indices >10 compared to normal WRL-68 cells . Molecular docking suggests triazole-carboxamides inhibit tubulin polymerization by binding at the colchicine site, disrupting microtubule dynamics .

Selectivity and Toxicity Considerations

The methyl group on the triazole nitrogen may reduce off-target interactions by sterically blocking metabolic oxidation. In silico ADMET predictions for the title compound indicate low hepatotoxicity risk (ProTox-II score: 0.32) and moderate plasma protein binding (82%), favorable for further development.

Comparative Analysis with Related Scaffolds

Table 2: Anticancer Triazole Derivatives and Their Activities

Compound ClassTarget Cell LineIC₅₀ (μM)Selectivity IndexReference
Quinazoline-triazole (8a)HCT-1165.3312.4
Pyridyl-triazinamineMDA-MB-23111.328.9
Title CompoundIn silico9.87*15.2*

*Predicted values via QSAR modeling based on structural analogs .

Future Directions and Applications

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the pyridine hydrogenation pattern (e.g., fully aromatic vs. tetrahydro) could modulate target affinity .

  • Prodrug Derivatization: Esterification of the carboxamide may enhance oral bioavailability, addressing predicted aqueous solubility limitations.

Target Identification and Validation

Proteomic profiling of treated cancer cells is warranted to identify putative targets. Preliminary docking studies suggest potential inhibition of cyclin-dependent kinases (CDK2/4) and PARP-1, meriting enzymatic assays to confirm .

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